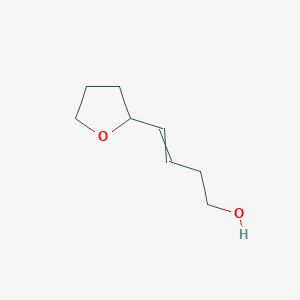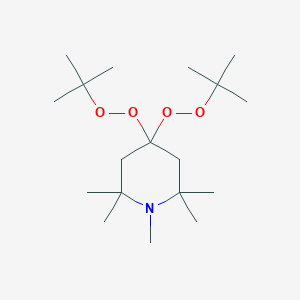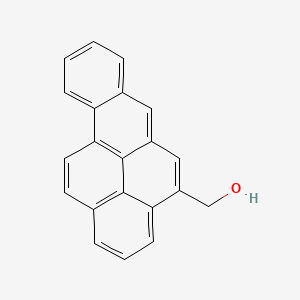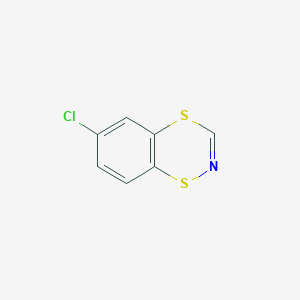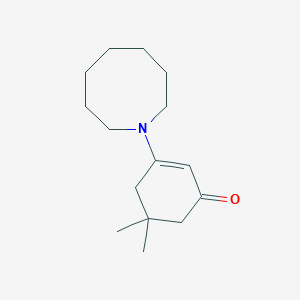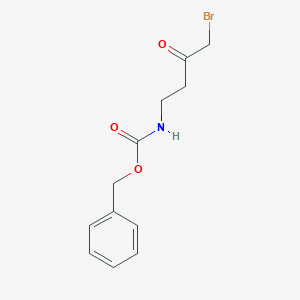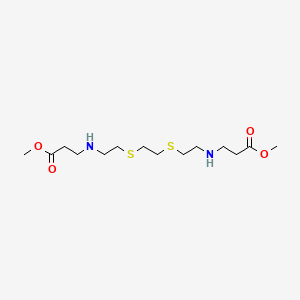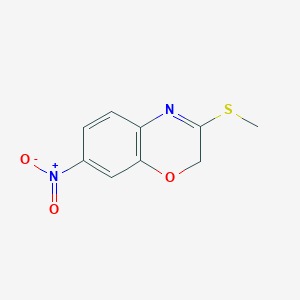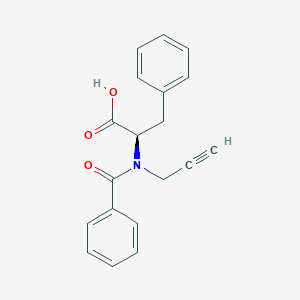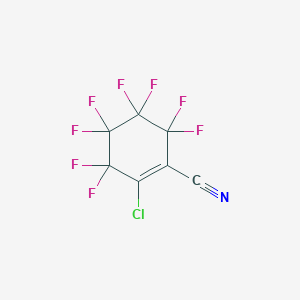
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile is a halogenated organic compound characterized by the presence of chlorine, fluorine, and a nitrile group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile typically involves the halogenation of cyclohexene derivatives followed by the introduction of the nitrile group. One common method includes the fluorination of cyclohexene using elemental fluorine or a fluorinating agent under controlled conditions. The chlorination step can be achieved using chlorine gas or a chlorinating reagent. The nitrile group is then introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced fluorination and chlorination techniques, along with optimized reaction conditions, can enhance yield and purity. Safety measures are crucial due to the reactive nature of halogenating agents.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace halogen atoms under basic conditions.
Addition: Electrophiles like hydrogen halides or halogens can add across the double bond.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the nitrile group to an amine.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Addition: Formation of dihalogenated or hydrogenated products.
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of amines or other reduced products.
Aplicaciones Científicas De Investigación
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets through its halogen and nitrile groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohexane: Lacks the nitrile group, making it less reactive in nucleophilic substitution reactions.
3,3,4,4,5,5,6,6-Octafluorocyclohex-1-ene-1-carbonitrile:
Uniqueness
2-Chloro-3,3,4,4,5,5,6,6-octafluorocyclohex-1-ene-1-carbonitrile is unique due to the combination of chlorine, fluorine, and nitrile groups, which impart distinct chemical properties and reactivity
Propiedades
Número CAS |
84439-72-5 |
|---|---|
Fórmula molecular |
C7ClF8N |
Peso molecular |
285.52 g/mol |
Nombre IUPAC |
2-chloro-3,3,4,4,5,5,6,6-octafluorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C7ClF8N/c8-3-2(1-17)4(9,10)6(13,14)7(15,16)5(3,11)12 |
Clave InChI |
PYTUKKMOXKVOKT-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
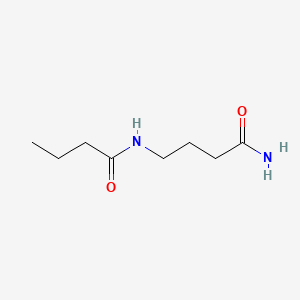

![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
